MS181

PROTAC Degrader PRC1 Degradation EED Binding Affinity

MS181 (Compound is a first-in-class bridged PROTAC degrader that targets the polycomb repressive complex 1 (PRC1) by recruiting cereblon (CRBN) and binding to embryonic ectoderm development (EED) protein. It induces preferential degradation of PRC1 core components BMI1 and RING1B over PRC2 components EZH2 and SUZ12, and demonstrates significant antiproliferative activity in multiple metastatic cancer cell lines, including those resistant to EZH2 inhibition and VHL-defective cancers.

Molecular Formula C39H41N11O6
Molecular Weight 759.8 g/mol
Cat. No. B15542699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS181
Molecular FormulaC39H41N11O6
Molecular Weight759.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H41N11O6/c51-32-13-12-31(36(53)45-32)50-37(54)28-6-3-7-30(34(28)38(50)55)41-23-33(52)40-14-1-2-15-47-16-18-48(19-17-47)26-10-8-25(9-11-26)29-22-43-39(49-24-44-46-35(29)49)42-21-27-5-4-20-56-27/h3-11,20,22,24,31,41H,1-2,12-19,21,23H2,(H,40,52)(H,42,43)(H,45,51,53)
InChIKeyXWEAJJXKEDCFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MS181 PROTAC Degrader: A First-in-Class CRBN-Recruiting and EED-Binding PRC1 Degrader for Epigenetic Cancer Research


MS181 (Compound 1) is a first-in-class bridged PROTAC degrader that targets the polycomb repressive complex 1 (PRC1) by recruiting cereblon (CRBN) and binding to embryonic ectoderm development (EED) protein [1]. It induces preferential degradation of PRC1 core components BMI1 and RING1B over PRC2 components EZH2 and SUZ12, and demonstrates significant antiproliferative activity in multiple metastatic cancer cell lines, including those resistant to EZH2 inhibition and VHL-defective cancers [1]. MS181 is a valuable chemical biology tool for studying PRC1 biology and a lead candidate for therapeutic development in epigenetic-driven malignancies.

Why MS181 Cannot Be Substituted by Other PRC1/PRC2 Degraders or EED Inhibitors


MS181 is the only reported bridged PROTAC that simultaneously recruits CRBN and binds EED to degrade PRC1 components. In contrast, alternative compounds such as MS147 rely on VHL-based recruitment, exhibit markedly lower EED binding affinity (Kd=3.0 μM vs. MS181 Kd=190 nM), and do not degrade PRC1 in VHL-defective cancers . PRC2 degraders like UNC6852 (EED IC50=247 nM) degrade PRC2 but not PRC1, and EED inhibitors such as A-395 (Kd=1.5 nM) inhibit but do not degrade the complex, resulting in distinct functional consequences . Therefore, MS181 provides a unique chemical tool for interrogating PRC1 biology that cannot be recapitulated by existing compounds.

Quantitative Comparative Evidence for MS181 vs. Alternative PRC1/PRC2 Degraders and EED Binders


MS181 vs. MS147: Superior EED Binding Affinity (Kd = 190 nM vs. 3.0 μM)

MS181 exhibits a 15.8-fold higher binding affinity for the EED protein compared to the VHL-based PROTAC MS147. MS181 binds EED with a Kd of 190 nM [1], whereas MS147 shows a Kd of 3.0 μM for the same target . This significant difference translates to more potent and efficient degradation of PRC1 components.

PROTAC Degrader PRC1 Degradation EED Binding Affinity Cancer Epigenetics

MS181 Preferentially Degrades PRC1 Over PRC2 with Defined DC50 Values (BMI1 1.7 μM, RING1B 1.3 μM)

MS181 induces preferential degradation of PRC1 core components BMI1 and RING1B over the PRC2 component EED in K562 myelogenous leukemia cells, with DC50 values of 1.7 μM for BMI1, 1.3 μM for RING1B, and 3.3 μM for EED . In contrast, the PRC2 degrader UNC6852 exhibits an IC50 of 247 nM for EED but does not degrade BMI1 or RING1B .

PRC1 Degradation DC50 BMI1 RING1B K562 Cells

MS181 Retains Antiproliferative Activity in EZH2-Insensitive and VHL-Defective Cancers, Unlike MS147

MS181 inhibits proliferation of the VHL-defective renal cell carcinoma line 786-O and EZH2-insensitive K562 cells with a GI50 of 3.7 μM . In contrast, the VHL-based PROTAC MS147 fails to degrade BMI1/RING1B and does not inhibit growth in VHL-defective 786-O cells [1]. This indicates that MS181's CRBN-dependent mechanism is effective in VHL-deficient contexts where MS147 is inactive.

VHL-Defective Cancer EZH2-Insensitive Antiproliferative Activity GI50 K562 Cells

MS181 Does Not Affect H3K27me3 Levels, Preserving PRC2-Mediated Repression Unlike PRC2 Degraders

MS181 shows no significant effect on the histone H3 lysine 27 trimethylation (H3K27me3) mark catalyzed by the PRC2 complex, even at high concentrations . In contrast, PRC2 degraders such as UNC6852 significantly reduce H3K27me3 levels and degrade EZH2, leading to global loss of PRC2-mediated transcriptional repression . This selectivity allows MS181 to degrade PRC1 while leaving PRC2-mediated gene silencing intact.

H3K27me3 PRC2 Activity Epigenetic Specificity Histone Methylation

MS181 Demonstrates In Vivo Bioavailability in Mice (50 mg/kg i.p.), Supporting Preclinical Development

MS181 is bioavailable in mice following a single intraperitoneal dose of 50 mg/kg [1]. This in vivo data demonstrates that MS181 possesses adequate exposure for efficacy studies, in contrast to many early-stage PROTACs that lack in vivo validation. While direct comparative bioavailability data for MS147 or UNC6852 are not available in the same study, MS181's demonstrated in vivo exposure provides a critical advantage for translational research.

In Vivo Pharmacokinetics Bioavailability PROTAC Preclinical

MS181 Application Scenarios: Where PRC1-Specific Degradation Drives Scientific and Therapeutic Value


Dissecting PRC1-Specific Functions in Cancer Epigenetics Without PRC2 Confounding Effects

MS181 is uniquely suited for experiments requiring specific degradation of PRC1 components BMI1 and RING1B without altering PRC2-mediated H3K27me3 levels . This is critical for studies aiming to separate PRC1-dependent and PRC2-dependent gene repression mechanisms. Researchers can use MS181 to validate PRC1-specific roles in tumor maintenance, metastasis, and drug resistance, especially in EZH2-insensitive cancers where PRC2 inhibitors fail.

Targeting VHL-Defective Cancers, Including Clear Cell Renal Cell Carcinoma

VHL mutations occur in ~90% of clear cell renal cell carcinomas, rendering VHL-based PROTACs like MS147 ineffective. MS181, which utilizes CRBN recruitment instead of VHL, degrades BMI1 and RING1B and inhibits growth in VHL-defective 786-O cells [1]. This makes MS181 a compelling chemical probe for preclinical validation of PRC1 as a therapeutic target in VHL-deficient cancers, and a potential lead for developing therapeutics in this high-unmet-need indication.

Evaluating CRBN-Dependent PROTAC Efficacy in EZH2-Inhibitor-Resistant Models

MS181 demonstrates antiproliferative activity in EZH2-insensitive K562 leukemia cells with a GI50 of 3.7 μM . This provides a valuable tool for investigating PRC1 dependency in tumors that do not respond to EZH2 inhibitors, and for exploring combination strategies with PRC2 inhibitors or other epigenetic therapies to overcome resistance.

In Vivo Preclinical Studies of PRC1 Degradation

MS181's demonstrated bioavailability in mice at 50 mg/kg i.p. enables researchers to conduct in vivo efficacy studies, PK/PD analyses, and toxicology assessments. This is essential for advancing PRC1-targeting strategies toward clinical development and for validating target engagement and pathway modulation in a physiologically relevant setting.

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